molecular formula C17H20N2O3 B7352372 (3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one

Cat. No. B7352372
M. Wt: 300.35 g/mol
InChI Key: YEEIVOKTWSUKEJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM is a benzodiazepine derivative and acts as a selective antagonist for the GABA-A receptor.

Scientific Research Applications

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one has been used in a variety of scientific research applications, including studies of the GABA-A receptor and its role in anxiety and other neurological disorders. This compound has also been used to study the effects of benzodiazepine antagonists on the central nervous system and to evaluate the efficacy of new drugs targeting the GABA-A receptor.

Mechanism of Action

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one acts as a selective antagonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA at the receptor, this compound can increase neuronal excitability and lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiogenic effects, increased locomotor activity, and increased seizure susceptibility. This compound has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have downstream effects on mood and behavior.

Advantages and Limitations for Lab Experiments

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, this compound can also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are several future directions for research on (3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one, including studies of its potential use as a therapeutic for anxiety and other neurological disorders. This compound may also be useful for studying the mechanisms of action of other benzodiazepine derivatives and for developing new drugs targeting the GABA-A receptor. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to identify potential side effects and limitations for its use in scientific research.

Synthesis Methods

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one can be synthesized through a multi-step process, starting with the reaction of 5,6-dimethyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methyl-1,4-diazepane-2,5-dione in the presence of a base to yield this compound.

properties

IUPAC Name

(3S)-4-(5,6-dimethyl-1-benzofuran-3-carbonyl)-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10-7-13-14(9-22-15(13)8-11(10)2)17(21)19-6-4-5-18-16(20)12(19)3/h7-9,12H,4-6H2,1-3H3,(H,18,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEIVOKTWSUKEJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=COC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=COC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.